5-acetyl-1H-indole-3-carbaldehyde

Catalog No.
S12953472
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-acetyl-1H-indole-3-carbaldehyde

Product Name

5-acetyl-1H-indole-3-carbaldehyde

IUPAC Name

5-acetyl-1H-indole-3-carbaldehyde

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-7(14)8-2-3-11-10(4-8)9(6-13)5-12-11/h2-6,12H,1H3

InChI Key

BVJBZYLQFLQSJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2C=O

5-Acetyl-1H-indole-3-carbaldehyde is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 5-acetyl-1H-indole-3-carbaldehyde. Its molecular formula, $$ \text{C}{11}\text{H}{9}\text{NO}{2} $$, corresponds to a molecular weight of 187.19 g/mol. The structure comprises an indole scaffold—a bicyclic system fusing a benzene ring (positions 1–6) and a pyrrole ring (positions 7–9)—with an acetyl group (-COCH$$3$$) at position 5 and an aldehyde group (-CHO) at position 3 (Figure 1).

Table 1: Key Identifiers of 5-Acetyl-1H-Indole-3-Carbaldehyde

PropertyValueSource
IUPAC Name5-acetyl-1H-indole-3-carbaldehyde
Molecular Formula$$ \text{C}{11}\text{H}{9}\text{NO}_{2} $$
Molecular Weight187.19 g/mol
CAS Registry Number626234-82-0
SMILES NotationCC(=O)C1=CC2=C(C=C1)NC=C2C=O

The aldehyde group at position 3 enhances electrophilicity, enabling nucleophilic additions, while the acetyl group at position 5 modulates electronic effects across the aromatic system. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirms these functional groups and their spatial arrangement.

Historical Context of Indole Carbaldehyde Derivatives in Organic Chemistry

Indole carbaldehydes emerged as pivotal intermediates during the mid-20th century, coinciding with advancements in heterocyclic chemistry. Early work by Robinson and Schöpf established indole derivatives as scaffolds for alkaloid synthesis, with carbaldehydes serving as precursors for Strecker amino acid synthesis and Mannich reactions. The introduction of aldehyde functionalities to indoles enabled chemists to access diverse heterocyclic architectures, including β-carbolines and tryptamine derivatives.

The structural simplicity of indole-3-carbaldehydes facilitated their use in synthesizing complex natural products. For example, the 1960s saw their application in constructing the ergot alkaloid framework, where the aldehyde group participated in Pictet-Spengler cyclizations. Subsequent decades refined synthetic protocols, such as Vilsmeier-Haack formylation, to regioselectively introduce aldehyde groups to indole systems. These innovations underscored the role of indole carbaldehydes in streamlining synthetic routes to bioactive molecules.

Significance in Heterocyclic Compound Research

5-Acetyl-1H-indole-3-carbaldehyde occupies a unique niche in heterocyclic research due to its dual functionalization. The acetyl group enhances electron-withdrawing character, polarizing the indole ring for electrophilic substitutions, while the aldehyde serves as a reactive handle for condensation reactions. This duality has enabled its use in:

  • Pharmaceutical intermediates: As a precursor to kinase inhibitors and serotonin receptor modulators.
  • Agrochemical agents: In synthesizing fungicides and herbicides via Schiff base formation.
  • Materials science: As a building block for conductive polymers and organic semiconductors.

Recent studies highlight its utility in multicomponent reactions (MCRs), such as the Ugi reaction, to generate polycyclic structures with potential bioactivity. Furthermore, computational studies predict its derivatives to exhibit favorable drug-likeness parameters, spurring interest in medicinal chemistry.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a classical method for constructing the indole core, involves the acid-catalyzed reaction of substituted phenylhydrazines with aldehydes or ketones to form indoles. Adaptations of this method for synthesizing 5-acetyl-1H-indole-3-carbaldehyde typically start from appropriately substituted phenylhydrazines and carbonyl compounds under acidic conditions such as hydrochloric acid or polyphosphoric acid. The reaction proceeds through phenylhydrazone formation, followed by a [3] [3]-sigmatropic rearrangement and elimination of ammonia to yield the indole structure bearing the aldehyde group at the 3-position and acetyl substitution at the 5-position. Catalysts such as boron trifluoride or zinc chloride may be employed to enhance reaction efficiency. This method allows for the introduction of the acetyl group either prior to or after indole ring formation, depending on the substrate design [3].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a key strategy for introducing acyl groups onto the indole ring, particularly at the 5-position. Using Lewis acids such as aluminium chloride or other suitable catalysts, 5-substituted indoles can be selectively acylated with acetyl chloride to yield 5-acetyl derivatives. Regioselectivity is critical, as electrophilic attack can occur at both C2 and C3 positions, potentially leading to multiple acylated products. Protecting groups are often employed to block reactive sites and improve selectivity for the 5-position. The process benefits from mild reaction conditions and straightforward workups, achieving moderate to high yields of 5-acetyl-1H-indole-3-carbaldehyde with minimal side reactions such as polymerization or di-indolylmethane formation [2].

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed C–H functionalization, have emerged as powerful tools for the selective modification of indole derivatives. For 5-acetyl-1H-indole-3-carbaldehyde, palladium(II)-catalyzed C–H arylation enables the introduction of aryl groups at specific positions with the aldehyde at C3 serving as a directing group. Optimization studies reveal that using palladium acetate as the catalyst, silver acetate as the oxidant, and trifluoroacetic acid as an additive in hexafluoroisopropanol solvent at 100 °C yields the desired products efficiently. Reaction times of approximately 3.5 hours provide isolated yields up to 87%. Variations in catalyst, oxidant, temperature, and solvent significantly influence yield and regioselectivity. This method offers operational simplicity and broad substrate scope, allowing for the synthesis of structurally diverse 5-acetyl-1H-indole-3-carbaldehyde derivatives [4].

EntryCatalystOxidantTemperature (°C)SolventAdditiveTime (h)Yield (%)
1–7Pd(OAc)2AgOAc100Various solventsNone10–12Trace
8Pd(OAc)2AgOAc100Trifluoroacetic acidNone1023
10Pd(OAc)2AgOAc100HexafluoroisopropanolTFA1057
17Pd(OAc)2AgOAc100HexafluoroisopropanolTFA3.587
18Pd(OAc)2AgOAc120HexafluoroisopropanolTFA3.572

*Pd(OAc)2 = palladium acetate; AgOAc = silver acetate; TFA = trifluoroacetic acid [4].

Industrial Production Processes

Catalytic System Optimization

Industrial synthesis of 5-acetyl-1H-indole-3-carbaldehyde focuses on optimizing catalytic systems to maximize yield and selectivity while minimizing costs and environmental impact. The use of palladium-based catalysts combined with silver salts as oxidants has been optimized for large-scale processes. Adjustments in catalyst loading, oxidant equivalents, and reaction temperature have been demonstrated to improve turnover numbers and reduce side product formation. For example, palladium acetate with silver acetate in a trifluoroacetic acid/hexafluoroisopropanol solvent system at around 100 °C provides an efficient catalytic cycle with high selectivity for the desired product. Continuous flow reactors and catalyst recycling strategies are under development to enhance process sustainability [4].

Solvent Selection and Reaction Scalability

Solvent choice is critical for industrial scalability of 5-acetyl-1H-indole-3-carbaldehyde synthesis. Hexafluoroisopropanol has been identified as an optimal solvent due to its ability to dissolve both organic substrates and metal catalysts effectively, facilitating high yields and selectivity. Trifluoroacetic acid acts as a co-solvent and additive to promote catalytic activity. The solvent system supports reaction temperatures around 100 °C and short reaction times, enabling batch and continuous flow scalability. The solvent's volatility and ease of recovery also favor industrial applications. Dimethylformamide is used in certain steps, such as Vilsmeier-Haack formylation, with phosphorus oxychloride as the reagent, providing good yields in the formylation of substituted indoles [1] [4].

Purification and Yield Optimization Techniques

Purification of 5-acetyl-1H-indole-3-carbaldehyde typically involves crystallization, column chromatography, and extraction techniques to remove impurities and side products. Recrystallization from suitable solvents such as hexane-ethyl acetate mixtures is common to achieve high purity. Chromatographic purification using silica gel columns with gradient elution improves product isolation, especially after metal-catalyzed reactions. Yield optimization is achieved by controlling reaction parameters such as temperature, catalyst and oxidant loading, reaction time, and solvent composition. For example, careful pH adjustment after Vilsmeier-Haack formylation with sodium carbonate to pH 8-9 facilitates solid precipitation and enhances yield [1] [5].

Purification StepDescriptionEffect on Yield/Purity
RecrystallizationFrom hexane-ethyl acetateImproves purity, moderate yield
Column ChromatographySilica gel with gradient elutionHigh purity, essential for complex mixtures
pH Adjustment and FiltrationPost-reaction neutralization and solid separationEnhances yield by isolating product efficiently

In reported laboratory protocols, yields of 5-acetyl-1H-indole-3-carbaldehyde reach up to 97% under optimized conditions involving phosphorus oxychloride in dimethylformamide for formylation, followed by purification steps including extraction and chromatography [1] [5].

Crystallographic and Stereochemical Properties

The compound 5-acetyl-1H-indole-3-carbaldehyde possesses a fused bicyclic indole framework with two key functional groups: an acetyl substituent at the 5-position and an aldehyde group at the 3-position of the indole ring system. Based on crystallographic studies of related indole-3-carbaldehyde derivatives, the molecular structure exhibits characteristic planar geometry typical of indole compounds [1] [2].

The indole ring system maintains planarity with minimal deviation from coplanarity, as observed in similar structures where the root mean square deviation for all non-hydrogen atoms is typically less than 0.012 Å [1]. The aldehyde functional group at the 3-position adopts a coplanar arrangement with the indole ring system, facilitating extended conjugation throughout the molecular framework [2].

Table 1: Structural Parameters Based on Related Indole Derivatives

ParameterValueReference
Molecular FormulaC₁₁H₉NO₂Based on structural formula
Molecular Weight (g/mol)187.19Calculated from molecular formula
Ring SystemFused bicyclic indoleLiterature comparison [1] [2]
PlanarityHigh (RMS deviation <0.015 Å)Citation 2, 27
ConjugationExtended π-systemStructural analysis

Crystal packing in related indole-3-carbaldehyde derivatives typically involves intermolecular hydrogen bonding patterns. The indole nitrogen-hydrogen group forms hydrogen bonds with the carbonyl oxygen of the aldehyde group in neighboring molecules, creating one-dimensional chains in the crystal lattice [1] [2]. These chains are further stabilized through weak carbon-hydrogen to π-electron interactions between aromatic rings [2].

Thermodynamic Parameters

Melting Point and Phase Behavior

While specific thermodynamic data for 5-acetyl-1H-indole-3-carbaldehyde is not readily available in the literature, comparative analysis with the closely related isomer 1-acetyl-1H-indole-3-carbaldehyde provides valuable insights. The 1-acetyl isomer exhibits a melting point range of 158.5-164.5°C [3], appearing as white to yellow crystalline powder [4] [3].

Table 2: Thermal Properties of Related Acetylindole Carbaldehyde Derivatives

CompoundMelting Point (°C)Boiling Point (°C)AppearanceReference
1-acetyl-1H-indole-3-carbaldehyde158.5-164.5336.0±15.0 (predicted)White to yellow crystalline powderCitations 7, 32
Indole-3-carbaldehyde193-198264.3 (rough estimate)Off-white to beige-brownCitation 4
5-acetyl-1H-indole-3-carbaldehydeNot reportedNot reportedPresumed crystalline solidInferred

The thermal stability of indole derivatives is generally good, with decomposition temperatures typically exceeding melting points by significant margins. However, these compounds are typically air-sensitive and may undergo oxidative degradation under ambient conditions [4] [3].

Solubility Profile in Organic Solvents

The solubility characteristics of 5-acetyl-1H-indole-3-carbaldehyde can be inferred from extensive studies on indole-3-carbaldehyde and related derivatives. These compounds demonstrate characteristic solubility patterns that reflect their amphiphilic nature, combining hydrophobic aromatic character with polar functional groups.

Table 3: Solubility Profile of Indole-3-carbaldehyde Derivatives

SolventSolubility (mg/mL)Solubility ClassificationReference
Water<0.5Practically insolubleCitations 33, 38
DMSO≥26.7Highly solubleCitations 33, 38
Dimethylformamide~30Highly solubleCitation 33
Ethanol≥11.85Moderately solubleCitation 38
MethanolHigh solubilityHighly solubleCitations 36, 39
Organic solvents (general)Good solubilitySolubleCitation 33

The enhanced solubility in polar aprotic solvents such as DMSO and DMF reflects the ability of these solvents to stabilize the polar functional groups without competing for hydrogen bonding sites [5]. Molecular dynamics studies have revealed that indole derivatives preferentially interact with methanol through electrostatic interactions and hydrogen bonding with the π-electron system of the benzene ring, explaining the enhanced solubility in alcoholic solvents compared to water [6] [7].

Spectroscopic Identification

NMR Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural identification for 5-acetyl-1H-indole-3-carbaldehyde through characteristic chemical shift patterns. The ¹³C NMR spectrum exhibits distinctive signals corresponding to the indole framework, aldehyde carbon, and acetyl functionality.

Table 4: ¹³C NMR Chemical Shifts for Indole-3-carbaldehyde Framework

Carbon PositionChemical Shift (ppm)MultiplicityAssignmentReference
C-2 (pyrrole)123.9CHPyrrole ring carbonCitation 41
C-3 (carbaldehyde bearing)124.6CQuaternary carbon bearing CHOCitation 41
C-4 (benzene)137.5CAromatic quaternary carbonCitation 41
C-5 (benzene)118.6CHAromatic carbon (acetyl position)Citation 41
C-6 (benzene)138.9CHAromatic carbonCitation 41
C-7 (benzene)121.3CHAromatic carbonCitation 41
C-8 (benzene)112.9CHAromatic carbonCitation 41
CHO (aldehyde)185.4CHAldehyde carbonCitation 41
Acetyl CO~170CCarbonyl carbon (estimated)Based on literature
Acetyl CH₃~23CH₃Methyl carbon (estimated)Based on literature

The aldehyde carbon at δ 185.4 ppm represents the most downfield signal in the spectrum, consistent with the deshielding effect of the carbonyl group [8]. The acetyl carbonyl is expected to appear around δ 170 ppm, while the acetyl methyl group typically resonates near δ 23 ppm based on analogous compounds [9].

¹H NMR spectroscopy reveals characteristic signals including the aldehyde proton at δ 9.9-10.1 ppm, indole NH proton around δ 11-12 ppm, and aromatic protons in the δ 7.0-8.5 ppm region [10] [11] [12].

IR Absorption Characteristics

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The compound exhibits multiple diagnostic absorption bands corresponding to its diverse functional groups.

Table 5: Infrared Spectroscopy Absorption Characteristics

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeReference
N-H stretch (indole)3200-3500Medium-Strongν(N-H)Citations 17, 43
C-H stretch (aromatic)3000-3100Mediumν(C-H) aromaticCitation 43
C=O stretch (aldehyde)1680-1730Strongν(C=O) aldehydeCitations 17, 43
C=O stretch (acetyl)1630-1680Strongν(C=O) ketoneCitations 17, 43
C=C stretch (aromatic)1550-1600Mediumν(C=C) aromaticCitation 43
C-N stretch1200-1300Mediumν(C-N)Citations 17, 43
C-H bend (aromatic)1000-1200Mediumδ(C-H) aromaticCitation 43
Out-of-plane bending700-900Medium-Strongγ(C-H) aromaticCitation 43

The aldehyde C=O stretch typically appears as a strong absorption between 1680-1730 cm⁻¹, while the acetyl C=O stretch occurs at slightly lower frequencies (1630-1680 cm⁻¹) due to conjugation effects [11] [13]. The indole N-H stretch produces a characteristic broad absorption in the 3200-3500 cm⁻¹ region [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The compound undergoes predictable fragmentation patterns typical of acetylated indole carbaldehyde derivatives.

Table 6: Mass Spectrometric Fragmentation Patterns

Fragment Ionm/z ValueRelative IntensityFragmentation PathwayReference
Molecular ion [M]⁺187Weak-ModerateNo fragmentationBased on molecular formula
[M-43]⁺144Moderate-StrongLoss of acetyl (CH₃CO)Citations 20, 22
[M-28]⁺159ModerateLoss of COCitations 20, 22
[M-29]⁺158ModerateLoss of CHOCitations 20, 22
Indole fragment [C₈H₆N]⁺116StrongRing system retentionCitation 20
Tropylium ion [C₇H₇]⁺91ModerateAromatic rearrangementCitation 20
Base peakVariableHighDepends on conditionsCitations 20, 22

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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